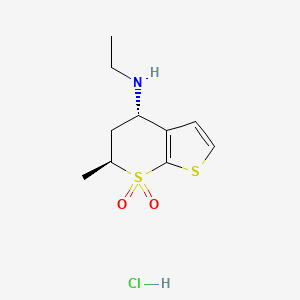
Desaminosulfonyl Dorzolamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desaminosulfonyl Dorzolamide Hydrochloride is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The hydrochloride salt form enhances its solubility and stability, making it suitable for ophthalmic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desaminosulfonyl Dorzolamide Hydrochloride involves several key steps. One common method starts with the preparation of the intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture
Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are used to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Desaminosulfonyl Dorzolamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Desaminosulfonyl Dorzolamide Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other carbonic anhydrase inhibitors.
Biology: The compound is studied for its potential effects on various biological pathways, particularly those involving carbonic anhydrase enzymes.
Medicine: It is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. .
Mecanismo De Acción
Desaminosulfonyl Dorzolamide Hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye. This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure. The compound binds reversibly to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons .
Comparación Con Compuestos Similares
Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness
Uniqueness: Desaminosulfonyl Dorzolamide Hydrochloride is unique due to its enhanced solubility and stability, making it particularly effective for ophthalmic applications. Its specific inhibition of carbonic anhydrase II and IV also provides a targeted approach to reducing intraocular pressure with
Propiedades
Fórmula molecular |
C10H16ClNO2S2 |
|---|---|
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S2.ClH/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10;/h4-5,7,9,11H,3,6H2,1-2H3;1H/t7-,9-;/m0./s1 |
Clave InChI |
JSYZCOXSKIUEJK-KUSKTZOESA-N |
SMILES isomérico |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=CS2)C.Cl |
SMILES canónico |
CCNC1CC(S(=O)(=O)C2=C1C=CS2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















